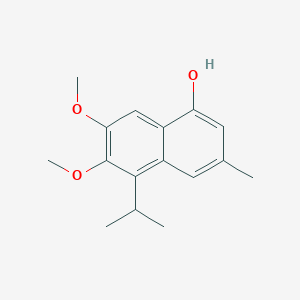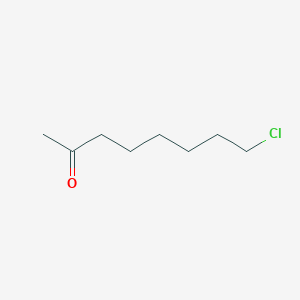![molecular formula C16H12ClN5O B14450735 5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with a phenyl group and a hydrazinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one typically involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide under basic conditions to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted triazines, hydrazine derivatives, and various functionalized triazine compounds.
科学的研究の応用
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis and cell division .
類似化合物との比較
Similar Compounds
- 4,4′-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one is unique due to its triazine core structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H12ClN5O |
|---|---|
分子量 |
325.75 g/mol |
IUPAC名 |
5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H12ClN5O/c17-12-6-8-13(9-7-12)20-18-10-14-16(23)22-21-15(19-14)11-4-2-1-3-5-11/h1-10,20H,(H,22,23)/b18-10+ |
InChIキー |
QUYAMZVGHTVSOL-VCHYOVAHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)/C=N/NC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)C=NNC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


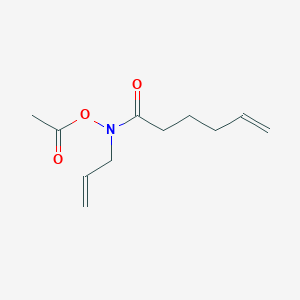
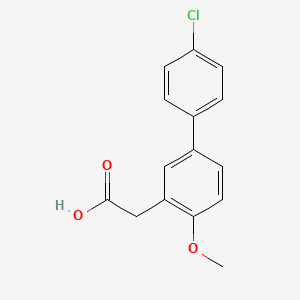
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
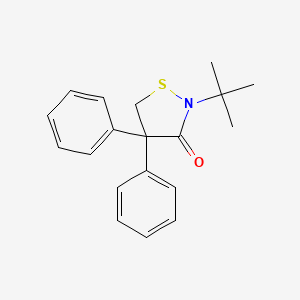

![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
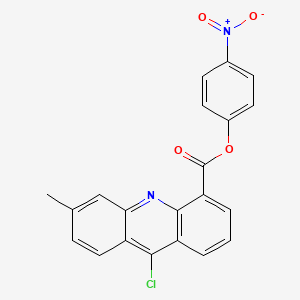
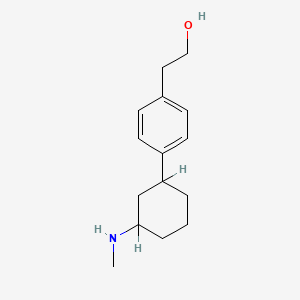

![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
